molecular formula C23H23BrN2O B11102164 [4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](pyrrolidin-1-yl)methanone

[4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](pyrrolidin-1-yl)methanone

Cat. No.: B11102164
M. Wt: 423.3 g/mol
InChI Key: UNOROEPJHJHSTA-UHFFFAOYSA-N
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Description

4-(4-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-6-YLMETHANONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a cyclopentaquinoline core, and a pyrrolidinyl methanone moiety, making it a unique structure for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-6-YLMETHANONE typically involves multi-step organic reactionsCommon reagents used in these reactions include bromobenzene derivatives, cyclopentanone, and pyrrolidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-6-YLMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-6-YLMETHANONE lies in its combination of the bromophenyl group, cyclopentaquinoline core, and pyrrolidinyl methanone moiety.

Properties

Molecular Formula

C23H23BrN2O

Molecular Weight

423.3 g/mol

IUPAC Name

[4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C23H23BrN2O/c24-16-11-9-15(10-12-16)21-18-6-3-5-17(18)19-7-4-8-20(22(19)25-21)23(27)26-13-1-2-14-26/h3-5,7-12,17-18,21,25H,1-2,6,13-14H2

InChI Key

UNOROEPJHJHSTA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC3=C2NC(C4C3C=CC4)C5=CC=C(C=C5)Br

Origin of Product

United States

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